molecular formula C14H14N2O2 B6368048 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1261916-18-0

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%

Cat. No. B6368048
M. Wt: 242.27 g/mol
InChI Key: OUHWSGBXSBETPC-UHFFFAOYSA-N
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Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (3-DMAP-2-OH) is a synthetic organic compound with a wide range of applications in the fields of science, technology, and medicine. It is a white, crystalline solid with a molecular weight of 250.29 g/mol and a melting point of 135-137 °C. 3-DMAP-2-OH has been used in the synthesis of various organic compounds and materials, and has been studied for its potential biological and pharmacological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves the reaction of 3-chloro-2-hydroxypyridine with N,N-dimethylformamide dimethyl acetal followed by reaction with 3-(dimethylamino)phenyl isocyanate.

Starting Materials
3-chloro-2-hydroxypyridine, N,N-dimethylformamide dimethyl acetal, 3-(dimethylamino)phenyl isocyanate

Reaction
Step 1: React 3-chloro-2-hydroxypyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate to form 3-(N,N-dimethylaminocarbonyl)-2-hydroxypyridine., Step 2: React 3-(N,N-dimethylaminocarbonyl)-2-hydroxypyridine with 3-(dimethylamino)phenyl isocyanate in the presence of a base such as triethylamine to form 3-[3-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxypyridine., Step 3: Purify the product by recrystallization or column chromatography.

Scientific Research Applications

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used in numerous scientific research applications, including the synthesis of organic compounds, materials, and pharmaceuticals. It has also been used as a reagent for the synthesis of amino acid derivatives and peptides, as well as for the preparation of novel heterocyclic compounds. In addition, 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used in the synthesis of various fluorescent and phosphorescent materials, and has been studied for its potential biological and pharmacological activities.

Mechanism Of Action

The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is still not fully understood. However, it is believed that the compound acts as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs and other compounds. It is also thought to act as a chelating agent, binding to metal ions and preventing their interaction with other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% are still largely unknown. However, it has been suggested that the compound may have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-diabetic properties. In addition, 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been shown to have antiviral activity against certain viruses, and has been studied for its potential to inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, the compound can be used in a wide range of applications, including the synthesis of organic compounds, materials, and pharmaceuticals. However, the compound has a relatively low solubility in water, which can limit its use in certain applications.

Future Directions

The potential applications of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% are still being explored. Future research could focus on further understanding its mechanism of action, as well as its potential biological and pharmacological activities. Additionally, further studies could be conducted to investigate the compound's potential as an antiviral, antibacterial, or anticancer agent. Finally, research could be conducted to explore the potential use of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in the synthesis of new materials and pharmaceuticals.

properties

IUPAC Name

N,N-dimethyl-3-(2-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-6-3-5-10(9-11)12-7-4-8-15-13(12)17/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHWSGBXSBETPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683051
Record name N,N-Dimethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine

CAS RN

1261916-18-0
Record name N,N-Dimethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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